Cas no 16802-74-7 (2,4-Quinazolinediamine,N2,N2,N4,N4-tetrakis(phenylmethyl)-)

2,4-Quinazolinediamine,N2,N2,N4,N4-tetrakis(phenylmethyl)- structure
16802-74-7 structure
Product Name:2,4-Quinazolinediamine,N2,N2,N4,N4-tetrakis(phenylmethyl)-
CAS No:16802-74-7
MF:C36H32N4
MW:520.666088104248
CID:195967
PubChem ID:204738
Update Time:2025-04-19

2,4-Quinazolinediamine,N2,N2,N4,N4-tetrakis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Quinazolinediamine,N2,N2,N4,N4-tetrakis(phenylmethyl)-
    • 2-N,2-N,4-N,4-N-tetrabenzylquinazoline-2,4-diamine
    • N,N,N',N'-Tetrabenzylquinazoline-2,4-diamine
    • Quinazoline, 2,4-bis(dibenzylamino)-
    • 2,4-Bis(dibenzylamino)quinazoline
    • CHEMBL3261837
    • DTXSID10168463
    • 16802-74-7
    • BRN 3022953
    • Inchi: 1S/C36H32N4/c1-5-15-29(16-6-1)25-39(26-30-17-7-2-8-18-30)35-33-23-13-14-24-34(33)37-36(38-35)40(27-31-19-9-3-10-20-31)28-32-21-11-4-12-22-32/h1-24H,25-28H2
    • InChI Key: HHDMBLCMRWXBHT-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)C1C2C=CC=CC=2N=C(N=1)N(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 520.26296
  • Monoisotopic Mass: 520.263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 10
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.214
  • Boiling Point: 724.8°Cat760mmHg
  • Flash Point: 392.1°C
  • Refractive Index: 1.706
  • PSA: 32.26
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